

Lenvatinib In Vitro Drug-Drug Interaction Profile: A Comparative Guide

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Compound of Interest

Compound Name: Lenvatinib-d4

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For Researchers, Scientists, and Drug Development Professionals

Lenvatinib is an oral multi-tyrosine kinase inhibitor approved for the treatment of several types of cancer. Understanding its potential for drug-drug interactions (DDIs) is crucial for safe and effective clinical use. This guide provides a comprehensive overview of the in vitro DDI studies of lenvatinib, focusing on its interactions with cytochrome P450 (CYP) enzymes and drug transporters. The information is compiled from publicly available regulatory documents and scientific literature to support researchers and drug development professionals in their evaluation of lenvatinib.

Cytochrome P450 (CYP) Interactions

Lenvatinib's potential to inhibit or induce CYP enzymes, the major family of drug-metabolizing enzymes, has been evaluated in a series of in vitro studies.

CYP Inhibition

The inhibitory potential of lenvatinib on various CYP isoforms was assessed using human liver microsomes (HLM). Lenvatinib demonstrated weak direct inhibitory effects on most CYPs, with a more pronounced, time-dependent inhibition of CYP3A4 and reversible inhibition of CYP2C8. [\[1\]](#)

Data Summary: Lenvatinib Inhibition of CYP Enzymes in Human Liver Microsomes

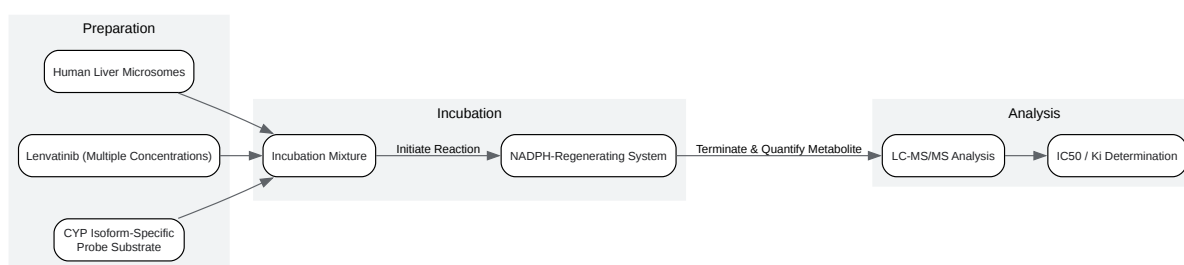
CYP Isoform	Inhibition Parameter	Value (μM)	Notes
CYP1A2	IC50	>100	Weak inhibition[1]
CYP2A6	IC50	>100	Virtually no inhibitory effect[1]
CYP2B6	IC50	>100	Weak inhibition[1]
CYP2C8	IC50	10.1	Reversible inhibition[1]
CYP2C9	IC50	>100	Weak inhibition[1]
CYP2C19	IC50	>100	Weak inhibition[1]
CYP2D6	IC50	>100	Weak inhibition[1]
CYP2E1	IC50	>100	Virtually no inhibitory effect[1]
CYP3A	IC50	>100	Weak direct inhibition[1]
CYP3A	K _I	72.3	Time-dependent inhibition[1]
CYP3A	k _{inact}	5.01 hr ⁻¹	Time-dependent inhibition[1]

Experimental Protocol: CYP Inhibition Assay

The assessment of CYP inhibition by lenvatinib was conducted using pooled human liver microsomes. The experimental design typically involves the following steps:

- Incubation: Lenvatinib, at various concentrations, is incubated with human liver microsomes in the presence of a specific probe substrate for each CYP isoform.
- Cofactor: The reaction is initiated by the addition of an NADPH-regenerating system.

- **Metabolite Quantification:** Following a defined incubation period, the reaction is terminated, and the formation of the specific metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:** The rate of metabolite formation in the presence of lenvatinib is compared to the vehicle control to determine the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (K_i) and inactivation rate constant (k_{inact}) for time-dependent inhibition. For time-dependent inhibition studies, a pre-incubation of lenvatinib with microsomes and NADPH is performed before the addition of the probe substrate.[1]



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Experimental workflow for in vitro CYP inhibition assay.

CYP Induction

The potential of lenvatinib to induce the expression of CYP enzymes was evaluated in cultured human hepatocytes. The results suggest a low potential for clinically significant CYP induction.

Data Summary: Lenvatinib Induction of CYP Enzymes in Cultured Human Hepatocytes

CYP Isoform	Endpoint	Lenvatinib Concentration (μ M)	Result
CYP1A1	Enzyme Activity & mRNA Expression	Up to 3	No effect observed[1]
CYP1A2	Enzyme Activity & mRNA Expression	Up to 3	No effect observed[1]
CYP2B6	Enzyme Activity & mRNA Expression	Up to 3	No effect observed[1]
CYP2C9	Enzyme Activity & mRNA Expression	Up to 3	No effect observed[1]
CYP3A	Enzyme Activity	Up to 3	Tendency to increase (≤ 1.54 -fold)[1]
CYP3A4	mRNA Expression	Up to 3	Tendency to increase (≤ 1.65 -fold)[1]

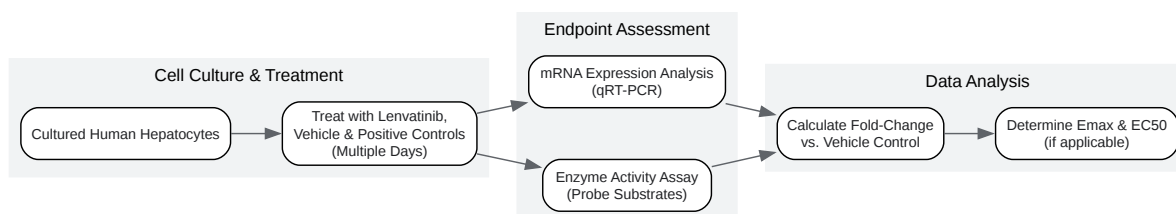
Note: Emax and EC50 values were not reported in the available documentation, likely due to the weak induction signal observed.

Experimental Protocol: CYP Induction Assay

The evaluation of CYP induction by lenvatinib was performed using primary cultures of human hepatocytes. A typical experimental protocol is as follows:

- **Cell Culture:** Cryopreserved or fresh human hepatocytes are cultured to form a confluent monolayer.
- **Treatment:** The hepatocytes are treated with various concentrations of lenvatinib, a vehicle control, and known positive control inducers for several consecutive days, with daily media changes.
- **Endpoint Assessment:** Following the treatment period, the induction of CYP enzymes is assessed by measuring either the enzyme activity using specific probe substrates or the mRNA expression levels using quantitative real-time polymerase chain reaction (qRT-PCR).

- **Data Analysis:** The fold-change in enzyme activity or mRNA expression relative to the vehicle control is calculated to determine the induction potential. For compounds showing a concentration-dependent increase, the maximal induction effect (Emax) and the concentration that produces half of the maximal effect (EC50) can be determined.



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Experimental workflow for in vitro CYP induction assay.

Drug Transporter Interactions

Lenvatinib has been evaluated as both a substrate and an inhibitor of key drug transporters. These studies are essential for predicting its impact on the pharmacokinetics of co-administered drugs and understanding its own disposition.

Lenvatinib as a Transporter Substrate

In vitro studies have identified lenvatinib as a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][2] It was not found to be a substrate for several major uptake transporters.[2][3]

Data Summary: Lenvatinib as a Substrate of Drug Transporters

Transporter	Substrate Status
P-gp (MDR1)	Yes[1][2]
BCRP	Yes[1][2]
OAT1	No[2][3]
OAT3	No[2][3]
OCT1	No[2][3]
OCT2	No[2][3]
OATP1B1	No[2][3]
OATP1B3	No[2][3]
BSEP	No[2][3]

Lenvatinib as a Transporter Inhibitor

The inhibitory potential of lenvatinib against various drug transporters has been characterized. Lenvatinib showed inhibitory effects on several transporters, with IC50 values in the micromolar range.

Data Summary: Lenvatinib Inhibition of Drug Transporters

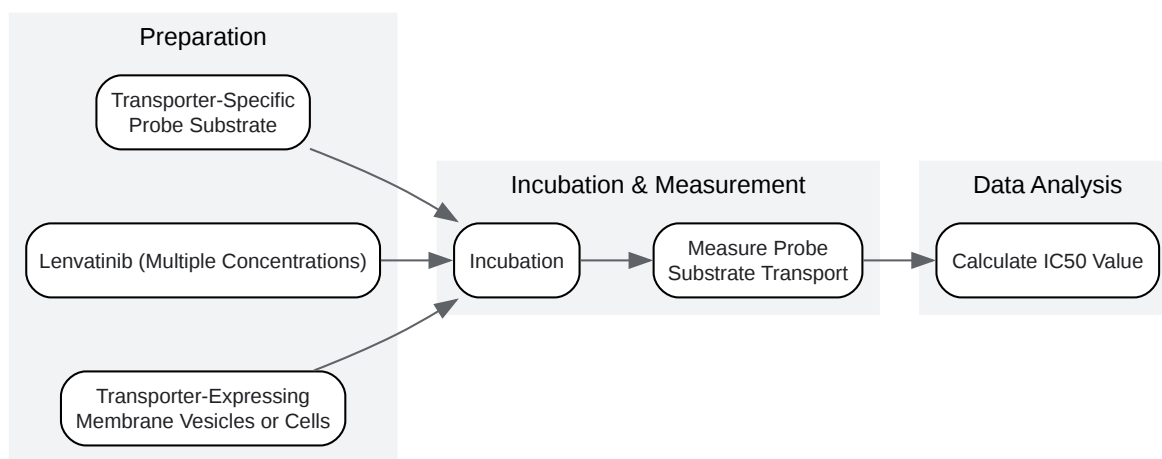
Transporter	IC50 (μM)	Notes
P-gp (MDR1)	13.9[4]	Minimal or no inhibitory activities toward P-gp-mediated transport activities (IC50 >30 μM) was also reported.[1]
BCRP	>30	Minimal or no inhibitory activities toward BCRP-mediated transport activities. [1]
OAT1	24	[3]
OAT3	4	[3]
OCT1	16	[3]
OCT2	19	[3]
OATP1B1	10	[3]
OATP1B3	11	[3]
BSEP	>30	[3]
MRP2	>100	No significant inhibition observed.[4]

Experimental Protocol: Transporter Inhibition Assay

In vitro transporter inhibition assays are typically conducted using membrane vesicles or cell lines overexpressing a specific transporter. The general procedure is as follows:

- **Test System:** Membrane vesicles or cells overexpressing the transporter of interest are used.
- **Incubation:** The test system is incubated with a specific probe substrate for the transporter in the presence and absence of various concentrations of lenvatinib.

- **Transport Measurement:** The uptake of the probe substrate into the vesicles or cells is measured, often using radiolabeled substrates or fluorescent dyes.
- **Data Analysis:** The rate of transport in the presence of lenvatinib is compared to the control to determine the IC₅₀ value, which represents the concentration of lenvatinib required to inhibit 50% of the transporter activity.



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Experimental workflow for in vitro transporter inhibition assay.

Conclusion

Based on the comprehensive in vitro data, lenvatinib demonstrates a low potential for clinically significant drug-drug interactions mediated by CYP enzyme inhibition or induction. While it is a time-dependent inhibitor of CYP3A4 and a reversible inhibitor of CYP2C8, the inhibitory constants are relatively high.^[1] The induction of CYP enzymes, particularly CYP3A4, is weak and unlikely to be clinically relevant.^[1] Lenvatinib is a substrate of the efflux transporters P-gp and BCRP, which may have implications for its own pharmacokinetics when co-administered with potent inhibitors or inducers of these transporters.^{[1][2]} As an inhibitor of various transporters, the IC₅₀ values are generally in the micromolar range, suggesting a low risk of clinically significant interactions at therapeutic concentrations.^{[3][4]} This guide provides a

consolidated resource for understanding the in vitro DDI profile of lenvatinib, which can inform further nonclinical and clinical investigations.

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